

α -Hydroxytriazolam CAS number and identifiers

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Compound of Interest

Compound Name: *alpha-Hydroxytriazolam*

Cat. No.: *B1219643*

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α -Hydroxytriazolam: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α -Hydroxytriazolam, a primary active metabolite of the short-acting benzodiazepine, triazolam. This document summarizes its chemical identifiers, analytical methodologies, and metabolic context, presenting key data in a structured format for scientific and research applications.

Core Identifiers and Chemical Properties

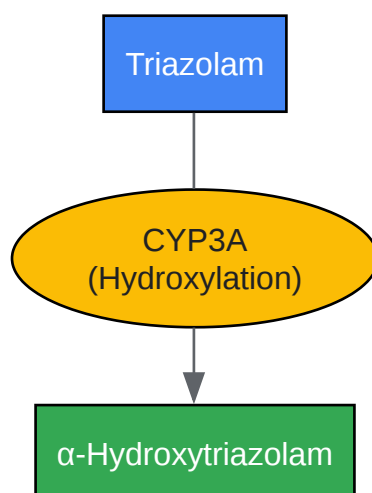
α -Hydroxytriazolam is categorized as a benzodiazepine and is a critical analyte in clinical and forensic toxicology.^[1] The following table summarizes its key identifiers and physicochemical properties.

Identifier Type	Value
CAS Number	37115-45-0[1][2]
PubChem CID	1963[3]
Molecular Formula	C ₁₇ H ₁₂ Cl ₂ N ₄ O[1][2][3]
Molecular Weight	359.21 g/mol [2][4]
IUPAC Name	[8-chloro-6-(2-chlorophenyl)-4H-[1][3] [4]triazolo[4,3-a][1][4]benzodiazepin-1- yl]methanol[3]
InChI	1S/C17H12Cl2N4O/c18-10-5-6-14-12(7- 10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9- 24)23(14)15/h1-7,24H,8-9H2[1][2]
InChIKey	BHUYWUDMVCLHND-UHFFFAOYSA-N[1][2]
SMILES	OCc1nnc2CN=C(c3ccccc3Cl)c4cc(Cl)ccc4- n12[2]
Synonyms	1-Hydroxymethyltriazolam, alpha- hydroxytriazolam[3][4]

Metabolic Pathway and Mechanism of Action

α-Hydroxytriazolam is a major metabolite of triazolam, formed through hydroxylation, a process primarily catalyzed by the cytochrome P450 3A (CYP3A) enzyme system in the liver.[5][6] Triazolam itself is a potent central nervous system depressant that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, hypnotic, anxiolytic, and anticonvulsant effects.[7][8] As a metabolite, α-hydroxytriazolam's activity is of clinical interest, although it is generally considered to be of minor clinical significance compared to the parent compound.[7]

The general mechanism involves the binding of the benzodiazepine to the benzodiazepine site on the GABA-A receptor, which increases the affinity of GABA for its binding site. This, in turn, increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.[8]



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Metabolism of Triazolam to α -Hydroxytriazolam.

Experimental Protocols: Analytical Methodologies

The quantification of α -Hydroxytriazolam in biological matrices is crucial for pharmacokinetic studies and forensic analysis. The most common and sensitive methods involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analysis of α -Hydroxytriazolam in Human Plasma and Urine by LC-MS/MS

This method allows for the simultaneous determination of triazolam and its major metabolites, α -hydroxytriazolam and 4-hydroxytriazolam.

- Sample Preparation:
 - Plasma or urine samples are subjected to solvent extraction.^[1]
 - For urine samples, solid-phase extraction (SPE) can also be employed.
 - An internal standard, such as diazepam or triazolam-d4, is added prior to extraction.^[1]
- Chromatographic Separation:

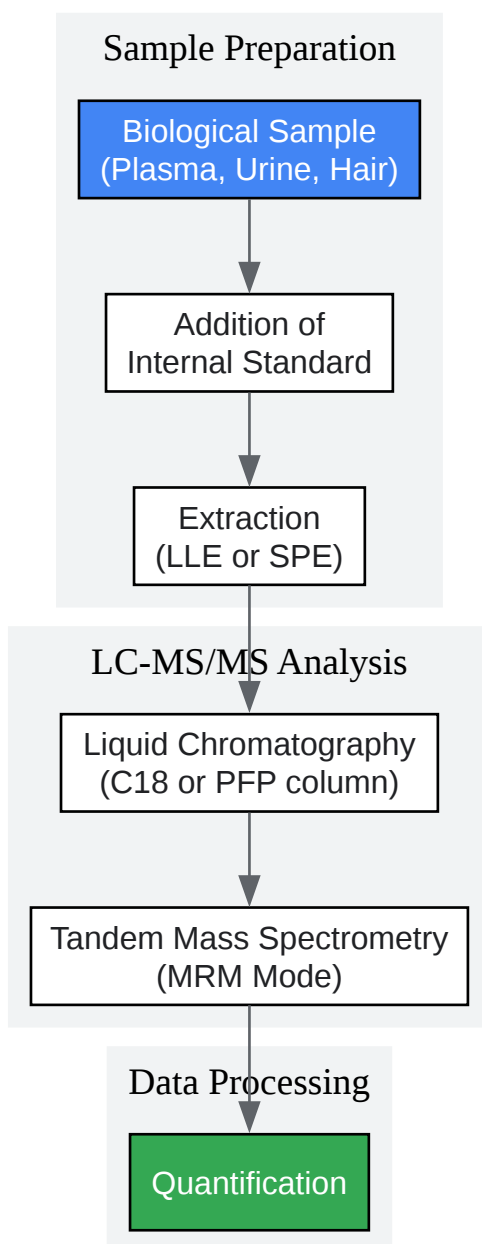
- An ODS (C18) reversed-phase column is typically used.[1]
- A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate, pH 4.0, or water with 0.2% formic acid).[1][3]
- A linear gradient can be applied, for instance, starting with a 50:50 mixture of 50 mM ammonium acetate (pH 4.0) and methanol, and transitioning to 100% methanol over 15 minutes.[1]
- Mass Spectrometric Detection:
 - Detection is performed using a triple-quadrupole tandem mass spectrometer.
 - Positive ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be utilized.[1]
 - Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. For α -Hydroxytriazolam, a common transition is m/z 359.0 \rightarrow 331.0.[3]
- Quantification:
 - The lower limit of quantification (LLOQ) for α -Hydroxytriazolam can reach as low as 20 pg/mL in plasma and 5 ng/mL in urine.[1][3]

Analysis of α -Hydroxytriazolam in Hair by LC-MS/MS

This method is suitable for detecting past exposure to triazolam.

- Sample Preparation:
 - Decontaminated hair samples (approximately 20 mg) are incubated in a phosphate buffer (pH 8.4) at 45°C overnight to release the analytes.
 - An internal standard (e.g., α -hydroxytriazolam-d4) is added.
 - Liquid-liquid extraction is performed using a solvent such as ethyl ether.

- Chromatographic and Mass Spectrometric Conditions:
 - Separation can be achieved on a PFP (pentafluorophenyl) column with a mobile phase of acetonitrile and 20 mM ammonium acetate (e.g., 7:3, v/v).
 - Detection is carried out by MRM on a triple-quadrupole mass spectrometer.
 - The limit of detection for α -Hydroxytriazolam in hair can be as low as 5 pg/mg.



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Analytical workflow for α -Hydroxytriazolam.

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